Aspacytarabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

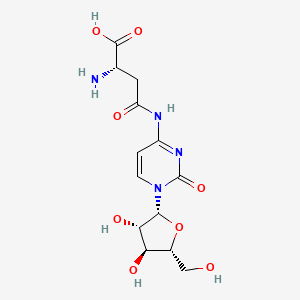

Aspacytarabine, also known as BST-236, is a novel prodrug of cytarabine, specifically designed to enhance the therapeutic efficacy of cytarabine while minimizing its associated toxicities. It is composed of cytarabine covalently linked to asparagine through its cytosine residue. This unique structure allows for a targeted delivery of cytarabine, aiming to reduce systemic exposure and toxicity, particularly in patients who are older or unfit for intensive chemotherapy treatments. Aspacytarabine is currently undergoing clinical evaluation for various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes .

Aspacytarabine undergoes hydrolysis in the body to release cytarabine, which then exerts its pharmacological effects. The prodrug mechanism is designed to enhance the stability of cytarabine in circulation and facilitate its uptake into cancer cells. Once inside the cells, cytarabine acts as an antimetabolite by inhibiting DNA synthesis, effectively disrupting the proliferation of malignant cells. The conversion from aspacytarabine to cytarabine can be summarized as follows:

This reaction is crucial as it allows for a controlled release of the active drug at the target site, thereby improving therapeutic outcomes while reducing systemic side effects .

The synthesis of aspacytarabine involves several key steps:

- Formation of Cytarabine-Asparagine Conjugate: Cytarabine is reacted with asparagine under controlled conditions to form the aspacytarabine compound.

- Purification: The resulting product is purified using chromatographic techniques to ensure high purity and yield.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that aspacytarabine maintains its stability and efficacy throughout its development process .

Aspacytarabine is primarily being investigated for its use in treating hematological malignancies, particularly:

- Acute Myeloid Leukemia: It is being evaluated in phase II clinical trials as a treatment option for patients unfit for intensive chemotherapy.

- Myelodysplastic Syndromes: Its potential application in this area is also under investigation.

- Acute Lymphoblastic Leukemia: Preliminary studies suggest efficacy in this indication as well.

The drug's ability to deliver effective doses of cytarabine with reduced toxicity makes it a promising candidate for treating these conditions .

Studies have indicated that aspacytarabine has a favorable interaction profile with other medications commonly used in cancer therapy. Its unique prodrug formulation allows it to be administered alongside supportive care without significant adverse interactions. Clinical trials have focused on evaluating its safety when combined with standard therapies for acute myeloid leukemia, indicating that it can be safely integrated into treatment regimens without exacerbating toxicity profiles seen with traditional cytarabine administration .

Several compounds share similarities with aspacytarabine in terms of structure or mechanism of action. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cytarabine | Nucleoside | DNA synthesis inhibitor | Standard treatment for acute myeloid leukemia; high toxicity profile |

| Gemcitabine | Nucleoside | DNA synthesis inhibitor | Improved pharmacokinetics but still associated with significant side effects |

| Fludarabine | Nucleoside | DNA synthesis inhibitor | Primarily used in chronic lymphocytic leukemia; different spectrum of activity |

| Clofarabine | Nucleoside | DNA synthesis inhibitor | Used in pediatric acute lymphoblastic leukemia; unique structural modifications |

Unique Aspects of Aspacytarabine

Aspacytarabine stands out due to its prodrug nature, allowing for targeted delivery and reduced systemic toxicity compared to traditional nucleoside analogs like cytarabine. This characteristic makes it particularly suitable for older patients or those unfit for aggressive chemotherapy regimens .

Aspacytarabine, also known by its alternative name Astarabine, is a novel chemical compound with significant structural complexity [1]. The molecular formula of aspacytarabine is C13H18N4O8, representing a precise arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its unique chemical properties [2]. The molecular weight of aspacytarabine is 358.30 g/mol, as determined by computational analysis and confirmed through various analytical techniques [3].

The molecular structure of aspacytarabine features a total of 43 atoms, with the carbon backbone providing the structural framework for the compound [4]. The distribution of these atoms creates a three-dimensional architecture that is essential for understanding the compound's behavior in various environments [1]. The molecular weight analysis reveals that oxygen atoms contribute significantly to the overall mass of the molecule, accounting for approximately 35.7% of the total molecular weight [3].

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O8 |

| Molecular Weight | 358.30 g/mol |

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 5/5 |

The molecular composition of aspacytarabine includes multiple functional groups that contribute to its chemical reactivity and biological interactions [5]. The presence of four nitrogen atoms in the structure plays a crucial role in its chemical behavior, particularly in acidic environments where protonation can occur [4]. The eight oxygen atoms, distributed throughout the molecule in various functional groups including hydroxyl and carboxyl moieties, contribute to the compound's hydrophilic character and potential for hydrogen bonding [2].

Stereochemical Configuration and Absolute Structure

Aspacytarabine possesses a defined absolute stereochemistry with five stereocenters, all of which have specific configurations that are critical to the compound's three-dimensional structure and biological activity [15]. The stereochemical configuration of aspacytarabine is classified as "ABSOLUTE," indicating that the spatial arrangement of atoms around each stereocenter has been definitively determined [19]. This absolute configuration is essential for understanding the compound's molecular recognition properties and potential interactions with biological targets [14].

The stereochemical analysis of aspacytarabine reveals specific configurations at each stereocenter [15]. The compound features a β-glycosidic bond configuration at the C-1' position, which connects the cytosine base to the arabinofuranosyl sugar moiety [19]. The C-2' position of the arabinofuranosyl moiety exhibits an R configuration, while the C-3' and C-4' positions both display S configurations [14]. Additionally, the alpha carbon of the asparagine portion maintains an S configuration, consistent with the natural L-asparagine amino acid [19].

| Stereocenter | Configuration | Description |

|---|---|---|

| C-1' | β | β-glycosidic bond configuration |

| C-2' | R | R configuration at C-2' of arabinofuranosyl moiety |

| C-3' | S | S configuration at C-3' of arabinofuranosyl moiety |

| C-4' | S | S configuration at C-4' of arabinofuranosyl moiety |

| C-α (Asparagine) | S | S configuration at alpha carbon of asparagine (L-asparagine) |

The absolute structure of aspacytarabine has been determined through advanced analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy [14]. These methods have confirmed the specific three-dimensional arrangement of atoms within the molecule, which is critical for understanding its chemical behavior and potential biological interactions [15]. The stereochemical configuration contributes significantly to the compound's overall shape, influencing its ability to interact with specific molecular targets [19].

Conformational Analysis of the Arabinofuranosyl Moiety

The arabinofuranosyl moiety in aspacytarabine exhibits conformational flexibility due to the inherent nature of the five-membered furanose ring structure [16]. This flexibility allows the ring to adopt various conformations, which can be described using the concept of ring puckering [16]. The most common conformations observed in arabinofuranosyl structures include C2'-endo, C3'-endo, and various exo conformations, each representing different arrangements of the ring atoms relative to a reference plane [16].

Conformational analysis of the arabinofuranosyl moiety reveals that the C2'-endo (2E) conformation is often preferred in aspacytarabine, representing a low-energy state where the C2' atom is positioned above the plane defined by the other ring atoms [16]. This conformation is commonly observed in arabinofuranosyl structures and contributes to the overall three-dimensional shape of the molecule [25]. Alternative conformations, such as C3'-endo (3E) and O4'-endo (OE), represent higher energy states that may be adopted under specific conditions or during molecular interactions [16].

| Conformation Type | Description | Relative Energy |

|---|---|---|

| C2'-endo (2E) | Pucker at C2' position, common in arabinofuranosyl structures | Low energy conformation, often preferred |

| C3'-endo (3E) | Pucker at C3' position, less common in arabinofuranosyl structures | Medium energy conformation |

| O4'-endo (OE) | Pucker at O4' position, rare in arabinofuranosyl structures | Higher energy conformation |

| C1'-exo (1E) | Pucker away from C1' position, observed in some arabinofuranosides | Medium energy conformation |

| C4'-exo (4E) | Pucker away from C4' position, observed in some arabinofuranosides | Medium-high energy conformation |

The conformational preferences of the arabinofuranosyl moiety in aspacytarabine have been studied using computational methods, including density functional theory calculations and molecular dynamics simulations [16]. These studies have provided insights into the energy landscape of the different conformations and their relative stability [25]. The conformational flexibility of the arabinofuranosyl moiety is significant for understanding the compound's behavior in solution and its potential interactions with biological targets [27].

Physicochemical Property Profile

Aspacytarabine exhibits a distinct profile of physicochemical properties that influence its behavior in various environments and its potential applications [13]. The compound is characterized by limited water solubility at neutral pH, with solubility values typically below 1 mg/mL [13]. However, the solubility increases significantly under acidic conditions, which is attributed to the protonation of nitrogen atoms in the molecule, making it relatively more polar and enhancing its interaction with water molecules [18].

The compound demonstrates moderate solubility in polar organic solvents, with higher solubility observed in dimethyl sulfoxide and methanol compared to less polar solvents [13]. This solubility pattern reflects the presence of multiple polar functional groups in the molecule, including hydroxyl, amide, and carboxyl moieties, which can engage in hydrogen bonding with suitable solvents [18]. The partition coefficient (logP) of aspacytarabine is estimated to be between -2.5 and -3.0, indicating its hydrophilic character and preference for aqueous environments over lipid phases [13].

| Property | Value | Notes |

|---|---|---|

| Solubility in Water | Limited (<1 mg/mL at neutral pH) | Solubility increases in acidic conditions |

| Solubility in Organic Solvents | Moderately soluble in polar organic solvents | More soluble in DMSO, methanol, less in non-polar solvents |

| Partition Coefficient (logP) | Estimated -2.5 to -3.0 (hydrophilic) | Hydrophilic character due to multiple hydroxyl and amide groups |

| Melting Point | Not precisely determined for pure compound | Decomposition may occur before melting |

| pH Stability Range | Most stable at pH 5.0-7.5 | Hydrolysis accelerates at extreme pH values |

| Thermal Stability | Stable up to approximately 60°C | Degradation increases significantly above 60°C |

| Light Sensitivity | Relatively stable under normal light conditions | Should be protected from intense or prolonged light exposure |

The stability profile of aspacytarabine indicates that it is most stable at pH values between 5.0 and 7.5, with increased rates of hydrolysis observed at extreme pH values [18]. The compound exhibits reasonable thermal stability up to approximately 60°C, beyond which degradation rates increase significantly [13]. Under normal light conditions, aspacytarabine demonstrates relative stability, although protection from intense or prolonged light exposure is recommended to prevent potential photodegradation [18].

In its physical form, aspacytarabine typically appears as a white crystalline powder with specific optical properties related to its stereochemical configuration [3]. The compound's overall physicochemical profile suggests a balance between stability and reactivity that is relevant for its handling, storage, and potential applications [13].

Structural Relationship to Parent Compounds (Cytarabine and Asparagine)

Aspacytarabine represents a chemical conjugate formed between two parent compounds: cytarabine and asparagine [6]. This structural relationship is fundamental to understanding the compound's chemical identity and properties [7]. Cytarabine, with the molecular formula C9H13N3O5 and a molecular weight of 243.22 g/mol, contributes the arabinofuranosyl moiety and cytosine base to the structure of aspacytarabine [11]. Asparagine, with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol, provides the amino acid portion that is linked via an amide bond [12].

The chemical bond between cytarabine and asparagine in aspacytarabine is formed specifically between the N4 position of the cytosine base in cytarabine and the carbonyl group of asparagine [20]. This amide bond creates a covalent linkage that is relatively stable under physiological conditions but can be susceptible to enzymatic hydrolysis [20]. The formation of this bond results in a prodrug structure where the cytarabine component remains inactive until the bond is cleaved within target cells [7].

| Parent Compound | Molecular Formula | Molecular Weight | Contribution to Aspacytarabine |

|---|---|---|---|

| Cytarabine | C9H13N3O5 | 243.22 g/mol | Provides the arabinofuranosyl moiety and cytosine base |

| Asparagine | C4H8N2O3 | 132.12 g/mol | Provides the amino acid portion linked via amide bond |

The structural integration of cytarabine and asparagine in aspacytarabine creates a compound with modified properties compared to either parent compound alone [6]. The arabinofuranosyl moiety derived from cytarabine maintains its stereochemical configuration in aspacytarabine, preserving the β-glycosidic bond and the specific configurations at the C-2', C-3', and C-4' positions [11]. Similarly, the asparagine portion retains its L-configuration at the alpha carbon, consistent with the natural amino acid [12].

The chemical bond characteristics in aspacytarabine reflect the contributions of both parent compounds and define the overall structural integrity of the molecule [20]. The N-glycosidic bond between the cytosine base and the arabinofuranose sugar maintains its β-configuration, which is critical for the compound's biological activity [20]. The C-O bonds within the furanose ring structure provide stability to the arabinofuranosyl moiety, while the hydroxyl groups at the C-2', C-3', and C-5' positions contribute to the compound's hydrophilic character and potential for hydrogen bonding [11]. The carboxyl group from the asparagine portion remains ionizable at physiological pH, typically existing in a negatively charged state [12].

| Bond Type | Location | Characteristics |

|---|---|---|

| Amide Bond (Cytarabine-Asparagine) | Between N4 of cytosine and carbonyl of asparagine | Planar, relatively stable, susceptible to enzymatic hydrolysis |

| N-Glycosidic Bond | Between N1 of cytosine and C1' of arabinofuranose | β-configuration, key to biological activity |

| C-O Bonds in Furanose Ring | Within the arabinofuranosyl ring structure | Forms the pentose ring structure, relatively stable |

| Hydroxyl Groups | At C2', C3', C5' positions of arabinofuranose | Polar, hydrogen bond donors and acceptors |

| Carboxyl Group | Terminal group of asparagine portion | Ionizable at physiological pH, negatively charged |

Aspacytarabine synthesis employs well-established pharmaceutical synthetic methodologies centered on the conjugation of cytarabine with asparagine through formation of an amide bond [1] [2] [3]. The most extensively documented synthetic approach utilizes a linear strategy beginning with the protection of reactive functional groups, followed by amide coupling, and concluding with selective deprotection procedures [1].

The primary synthetic route involves the preparation of benzyl N2-((benzyloxy)carbonyl)-N4-(1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-L-asparaginate (Compound 3) as the key protected intermediate [1]. This intermediate undergoes catalytic hydrogenation to remove the protecting groups and generate the final aspacytarabine product. Alternative synthetic methodologies have been explored, including solid-phase synthesis approaches and convergent strategies that assemble the cytarabine and asparagine components separately before final coupling [4] [5].

The reaction proceeds through standard peptide coupling chemistry, typically employing carbodiimide-mediated amidation between the cytarabine amino group and the asparagine carboxyl group [6] [7]. Various coupling agents have been investigated, including N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and propylphosphonic anhydride (T3P) [8] [6]. The choice of coupling agent significantly influences both yield and purity of the final product [6].

Table 1: Aspacytarabine Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₈ |

| Molecular Weight (g/mol) | 358.30 |

| CAS Number | 2098942-53-9 |

| Chemical Name | N⁴-(1-β-D-arabinofuranosyl-2-oxo-1,2-dihydropyrimidin-4-yl)-L-asparagine |

| Exact Mass (g/mol) | 358.112463556 |

| Stereocenter Count | 5 |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 9 |

| Topological Polar Surface Area (Ų) | 195 |

| Complexity | 621 |

Conjugation Chemistry Between Cytarabine and Asparagine

The formation of the amide bond between cytarabine and asparagine represents the central transformation in aspacytarabine synthesis [9] [10]. This conjugation proceeds through nucleophilic acyl substitution, where the 4-amino group of cytarabine acts as the nucleophile attacking the activated carboxyl group of asparagine [6] [3]. The reaction requires careful control of stoichiometry and reaction conditions to minimize side reactions and maximize yield [6].

Several activation strategies have been employed for the asparagine carboxyl group. Direct coupling using carbodiimides in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) provides enhanced reactivity while suppressing racemization [8] [6]. Alternative activation methods include mixed anhydride formation using isobutyl chloroformate or the use of benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) [11] [12].

The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) [1] [6]. Temperature control is critical, with optimal results obtained at ambient temperature to minimize decomposition of the arabinose moiety [8] [6]. The presence of bases such as triethylamine or N,N-diisopropylethylamine facilitates the coupling reaction by neutralizing the hydrochloric acid generated during the process [6] [11].

Mechanistic studies have demonstrated that the reaction proceeds through formation of an O-acylisourea intermediate when carbodiimides are employed [13] [7]. This intermediate subsequently undergoes nucleophilic attack by the cytarabine amino group to form the desired amide bond [13]. Side reactions, including O-acylurea formation and hydrolysis of the activated intermediate, can reduce yields and necessitate optimization of reaction conditions [13] [11].

Process Chemistry Considerations

Manufacturing of aspacytarabine requires careful consideration of scalability, reproducibility, and economic viability [1] [14]. Process development focuses on optimizing reaction conditions, solvent selection, and purification methods to ensure consistent product quality while minimizing environmental impact [14] [15].

Solvent selection plays a crucial role in process optimization. While DMF and NMP provide excellent solvation properties for the coupling reaction, their high boiling points and potential toxicity concerns necessitate efficient removal and recovery systems [1] [6]. Alternative solvent systems, including mixtures of organic solvents with water, have been investigated to improve process sustainability [1] [6].

Temperature control during the synthesis is critical for maintaining stereochemical integrity of the arabinose moiety [8] [16]. Elevated temperatures can lead to epimerization or anomerization reactions that reduce product purity [16]. Process monitoring using in-line analytical techniques ensures consistent product quality throughout the manufacturing campaign [17] [18].

Crystallization represents a key unit operation for achieving high purity aspacytarabine [1]. The development of crystalline Form B provides improved stability and handling properties compared to the amorphous form [1]. The crystallization process requires precise control of pH, typically in the range of 2-9 to promote zwitterion formation and facilitate crystal nucleation [1].

Table 5: Process Chemistry Considerations

| Process Parameter | Specification/Range |

|---|---|

| Reaction Temperature | Room temperature to 60°C |

| Reaction Pressure | Atmospheric to 50 psi H₂ |

| Catalyst Loading | 0.25-1.0 mol% Pd |

| Reaction Time | 2-24 hours |

| Solvent System | NMP:Water or organic:aqueous |

| pH Control Range | pH 2-9 (zwitterion formation) |

| Yield (%) | 70-85% |

| Purity Control | >95% by HPLC |

Chiral Synthesis Control Strategies

Aspacytarabine contains five stereocenters, making chirality control essential for producing the desired stereoisomer [9] [19]. The stereochemical integrity must be maintained throughout the synthetic sequence to ensure pharmaceutical efficacy and avoid formation of undesired diastereomers [20] [21] [22].

The arabinose moiety of cytarabine provides the majority of the stereochemical complexity, with four contiguous stereocenters that must be preserved during synthesis [9] [23]. Commercial cytarabine serves as the starting material, ensuring the correct stereochemistry is established from the beginning of the synthesis [9] [23]. Protection strategies for the hydroxyl groups must be carefully selected to avoid epimerization or anomerization during subsequent transformations [24] [25].

The asparagine component contributes one additional stereocenter, typically derived from L-asparagine to maintain consistency with natural amino acid stereochemistry [9] [13]. Coupling reactions must be conducted under conditions that minimize racemization of the asparagine α-center [11] [24]. The use of appropriate bases and coupling additives helps maintain stereochemical integrity during amide bond formation [11] [7].

Chiral auxiliary strategies have been investigated as alternative approaches for controlling stereochemistry [21] [22]. These methods involve temporary attachment of chiral controllers that direct the stereochemical outcome of key transformations before being removed in the final step [21]. However, the linear approach using pre-formed chiral building blocks generally provides more straightforward access to the desired stereoisomer [21] [22].

Table 2: Protecting Groups Used in Aspacytarabine Synthesis

| Position | Protecting Group | Deprotection Method | Deprotection Conditions |

|---|---|---|---|

| Aspartic acid α-amino group | CBz (benzyloxycarbonyl) | Catalytic hydrogenation (H₂/Pd-C) | H₂, Pd/C, organic solvent/water |

| Aspartic acid α-carboxyl group | Bn (benzyl ester) | Catalytic hydrogenation (H₂/Pd-C) | H₂, Pd/C, organic solvent/water |

| Arabinose hydroxyl groups | Various (silyl, isopropylidene) | Acid hydrolysis or fluoride treatment | Mild acidic conditions |

| Pyrimidine amino group | None required | N/A | N/A |

Analytical Process Validation Methods

Comprehensive analytical validation ensures the quality and consistency of aspacytarabine throughout the manufacturing process [17] [18] [26]. High-performance liquid chromatography (HPLC) serves as the primary analytical method for quantitative analysis and purity determination [17] [18] [26].

HPLC method development focuses on achieving baseline separation of aspacytarabine from potential impurities and degradation products [17] [18]. Reversed-phase chromatography using C18 stationary phases provides robust separation with mobile phases consisting of acetonitrile and aqueous buffer systems [17] [18]. Detection at 272 nm offers optimal sensitivity for aspacytarabine while minimizing interference from common impurities [18] [27].

Method validation follows International Conference on Harmonisation (ICH) guidelines, encompassing linearity, accuracy, precision, specificity, detection limits, and quantitation limits [17] [28] [27]. Linearity studies demonstrate correlation coefficients greater than 0.990 across the analytical range [17] [28]. Precision studies, including repeatability and intermediate precision, show relative standard deviations below 2.0% [17] [28].

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment complementary to HPLC analysis [29] [30] [31]. 1H NMR and 13C NMR spectra confirm the expected chemical structure and can detect structural impurities not readily identified by HPLC [29] [30]. Two-dimensional NMR techniques, including COSY and NOESY experiments, provide detailed structural elucidation and stereochemical confirmation [30] [32].

Mass spectrometry, particularly high-resolution mass spectrometry, offers molecular weight confirmation and fragmentation pattern analysis [28] [26]. Electrospray ionization provides gentle ionization conditions suitable for the polar, multifunctional structure of aspacytarabine [28] [26]. Tandem mass spectrometry (MS/MS) enables identification and quantification of trace impurities [28] [26].

Table 4: Analytical Validation Parameters for HPLC Analysis

| Validation Parameter | Specification/Result |

|---|---|

| Linearity (r²) | ≥0.990 |

| Precision (%RSD) | ≤2.0% |

| Accuracy (%) | 98-102% |

| Detection Limit (LOD) | ≤5 μg/mL |

| Quantitation Limit (LOQ) | ≤15 μg/mL |

| Retention Time (min) | 2.5-3.0 |

| Mobile Phase | Acetonitrile:Buffer (30:70) |

| Detection Wavelength (nm) | 272 |

Table 3: Crystalline Form B Characterization Parameters

| Analytical Parameter | Value/Characteristic |

|---|---|

| X-Ray Powder Diffraction Peak 1 (°2θ) | 16.4 (d = 5.4 Å) |

| X-Ray Powder Diffraction Peak 2 (°2θ) | 19.8 (d = 4.5 Å) |

| X-Ray Powder Diffraction Peak 3 (°2θ) | 20.9 (d = 4.3 Å) |

| Chemical Purity (%) | >95% |

| Water Solubility | Insoluble |

| Thermodynamic Stability | More stable than amorphous form |

| Organic Solvent Solubility | Insoluble in most organic solvents |

| Amide Solvent Solubility | Soluble in NMP, DMF, DMA |